molecular formula C28H28N6O4 B7909776 TAMRA azide, 5-isomer

TAMRA azide, 5-isomer

Cat. No.: B7909776
M. Wt: 512.6 g/mol
InChI Key: XASWYZOPZJEQFF-UHFFFAOYSA-N
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Description

TAMRA azide, 5-isomer: is a fluorescent dye commonly used in various scientific applications. It is known for its high photostability and strong fluorescence, making it an excellent choice for labeling and detection purposes. The compound has the molecular formula C33H39N6O7 and a molecular weight of 631.70 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TAMRA azide, 5-isomer typically involves the reaction of 5-Carboxytetramethylrhodamine with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethyl sulfoxide (DMSO), under controlled temperature conditions to ensure the formation of the azide derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: TAMRA azide, 5-isomer primarily undergoes click chemistry reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, making it ideal for labeling and detection applications .

Common Reagents and Conditions:

Major Products: The major product formed from the reaction of this compound with an alkyne is a triazole-linked fluorescent compound. This product retains the strong fluorescence properties of the original dye .

Scientific Research Applications

Chemistry: TAMRA azide, 5-isomer is widely used in click chemistry for the synthesis of various fluorescent compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used for labeling biomolecules such as proteins, nucleic acids, and lipids. Its strong fluorescence allows for the visualization and tracking of these molecules in various biological processes .

Medicine: The compound is used in medical research for the development of diagnostic assays and imaging techniques. Its ability to label specific biomolecules makes it valuable in the study of disease mechanisms and the development of targeted therapies .

Industry: In industrial applications, this compound is used in the manufacturing of fluorescent dyes and labeling reagents. It is also employed in quality control processes to ensure the consistency and accuracy of various products .

Mechanism of Action

The primary mechanism of action of TAMRA azide, 5-isomer involves its participation in click chemistry reactions. The azide group reacts with alkyne-containing molecules in the presence of a copper(I) catalyst to form a stable triazole linkage. This reaction is highly specific and efficient, allowing for the selective labeling of target molecules .

Properties

IUPAC Name

5-(3-azidopropylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N6O4/c1-33(2)18-7-10-21-24(15-18)38-25-16-19(34(3)4)8-11-22(25)26(21)20-9-6-17(14-23(20)28(36)37)27(35)30-12-5-13-31-32-29/h6-11,14-16H,5,12-13H2,1-4H3,(H-,30,35,36,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASWYZOPZJEQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCN=[N+]=[N-])C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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